molecular formula C14H19NO B10980985 1-(3,4-dihydroquinolin-1(2H)-yl)-3-methylbutan-1-one

1-(3,4-dihydroquinolin-1(2H)-yl)-3-methylbutan-1-one

Cat. No.: B10980985
M. Wt: 217.31 g/mol
InChI Key: OCWRAPDUXXXQES-UHFFFAOYSA-N
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Description

1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-METHYL-1-BUTANONE is a compound belonging to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-METHYL-1-BUTANONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-alkynylanilines with ketones in the presence of catalysts such as p-toluenesulfonic acid monohydrate and FeCl3 . The reaction is carried out in solvents like toluene at elevated temperatures to facilitate the formation of the quinoline ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-METHYL-1-BUTANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-METHYL-1-BUTANONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific biological context and the functional groups present on the quinoline ring.

Comparison with Similar Compounds

    Quinoline: A basic nitrogenous compound with a similar ring structure.

    Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.

    Tetrahydroquinoline: A reduced form of quinoline with additional hydrogen atoms.

Uniqueness: 1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-METHYL-1-BUTANONE is unique due to its specific substitution pattern and the presence of the butanone side chain. This structural feature can influence its reactivity and biological activity, making it distinct from other quinoline derivatives .

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-3-methylbutan-1-one

InChI

InChI=1S/C14H19NO/c1-11(2)10-14(16)15-9-5-7-12-6-3-4-8-13(12)15/h3-4,6,8,11H,5,7,9-10H2,1-2H3

InChI Key

OCWRAPDUXXXQES-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N1CCCC2=CC=CC=C21

Origin of Product

United States

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